molecular formula C10H11FN4O2 B1489699 1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one CAS No. 1467037-05-3

1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one

Cat. No.: B1489699
CAS No.: 1467037-05-3
M. Wt: 238.22 g/mol
InChI Key: UVVLESIIPFPUKT-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of phenylboronic acid, specifically 4-Fluoro-2-isopropoxyphenylboronic acid . Boronic acids are known for their ability to form stable covalent complexes with sugars, amino acids, and even nucleotides. They are often used in the field of medicinal chemistry and materials science .

Safety and Hazards

Based on the Safety Data Sheet for 4-Fluoro-2-isopropoxyphenylboronic acid, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim to fresh air and keep at rest in a position comfortable for breathing .

Properties

IUPAC Name

4-(4-fluoro-2-propan-2-yloxyphenyl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O2/c1-6(2)17-9-5-7(11)3-4-8(9)15-10(16)12-13-14-15/h3-6H,1-2H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVLESIIPFPUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)N2C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This reaction with TMS-N3 was performed behind a blast shield. The crude 4-fluoro-1-isocyanato-2-isopropoxybenzene was placed under argon and trimethylsilylazide (16 mL, 118.2 mmol, 2 equiv) was added. The reaction mixture was heated to refluxed for ON under argon. After cooling to RT, the reaction mixture was concentrated under vacuum, and the residue was charged with saturated NaHCO3 (100 mL) and stirred vigorously for 5-10 min, then the basic reaction mixture was diluted with EtOAc. The layers were separated, and the organic layer was monitored by TLC to confirm that all the product had been extracted by the saturated NaHCO3 solution. EtOAc was added to the combined basic aqueous extracts, and the pH was adjusted to <3 using 6N HCl. The aqueous and organic layers were partitioned, and the aqueous layer was extracted with EtOAc 3×. The combined organic layers were dried over Na2SO4, filtered, and the solvent removed under vacuum to provide 1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one (11.4 g, 81%) as a brown oil that was used without further purification. 1H NMR (300 MHz; d6-DMSO) δ 7.47-7.52 (dd, 1H, J=6.0 Hz, 8.4 Hz), 7.19-7.24 (dd, 1H, J=2.7 Hz, 12 Hz), 6.87-6.94 (td, 1H, J=2.7 Hz, 8.1 Hz), 4.63-4.75 (d, 6H, J=6.0 Hz), 1.17-1.19 (d, 6H, J=6.0 Hz); 19F NMR (282 MHz; d6-DMSO) δ −107.2 (q); m/z=238 (M+H)+.
Quantity
0 (± 1) mol
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reactant
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4-fluoro-1-isocyanato-2-isopropoxybenzene
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16 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one
Reactant of Route 2
1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one

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